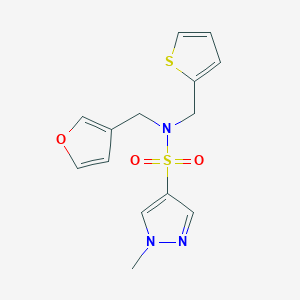
N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide, also known as Furasol, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Furasol is a sulfonamide derivative that exhibits anti-inflammatory, anti-tumor, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide is not yet fully understood. However, it is believed that this compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of specific enzymes and proteins involved in the inflammatory and tumor pathways. This compound has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins, a group of inflammatory mediators. Additionally, this compound has been found to inhibit the activity of MMP-9, which plays a crucial role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and cancer. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. Additionally, this compound has been found to have low toxicity and high selectivity towards cancer cells. However, one of the limitations is that this compound has poor solubility in water, which can make it difficult to use in certain experiments. Furthermore, the mechanism of action of this compound is not yet fully understood, which can limit its use in certain studies.
Orientations Futures
There are several future directions for N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide research. One of the directions is to investigate the potential of this compound as a therapeutic agent for various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the exact mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of this compound derivatives with improved solubility and bioavailability may enhance its therapeutic potential.
Méthodes De Synthèse
N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide can be synthesized through a multi-step process involving the reaction of furfural, thiophene-2-carbaldehyde, and 1-methyl-1H-pyrazole-4-carboxaldehyde with sulfanilamide. The reaction takes place in the presence of a suitable catalyst and solvent. The final product is obtained after purification and characterization using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide has shown promising results in various scientific research studies. It has been investigated for its anti-inflammatory and anti-tumor properties. This compound has been shown to inhibit the production of inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. Additionally, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-16-10-14(7-15-16)22(18,19)17(8-12-4-5-20-11-12)9-13-3-2-6-21-13/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVXUFLVPHHIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

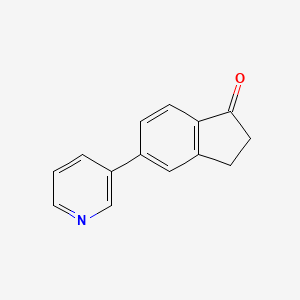

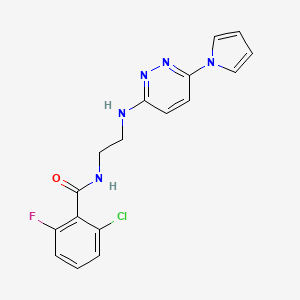

![5-Benzyl-2-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2897685.png)
![5-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2897687.png)
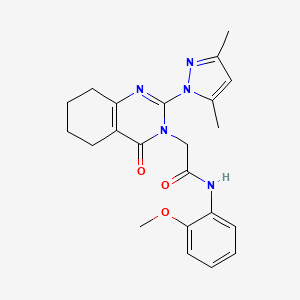


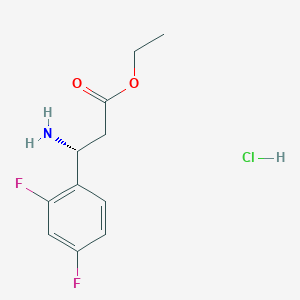

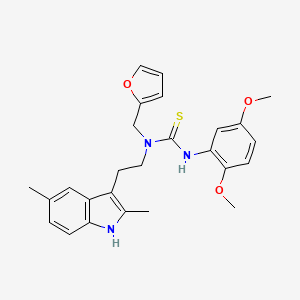

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide](/img/structure/B2897700.png)